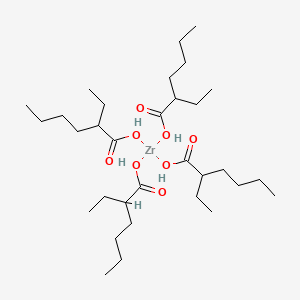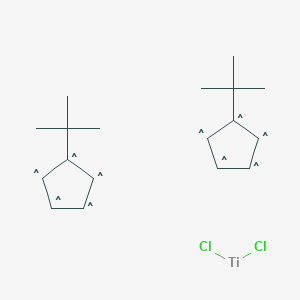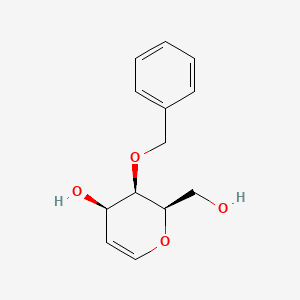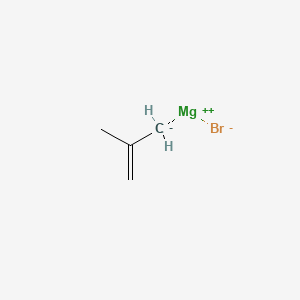
2-Ethylhexanoic acid;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium(IV) 2-ethylhexanoate is typically synthesized by reacting zirconium compounds, such as zirconium tetrachloride, with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZrCl4+4C8H16O2→Zr(C8H15O2)4+4HCl
This reaction involves the substitution of chloride ions with 2-ethylhexanoate ligands, resulting in the formation of zirconium(IV) 2-ethylhexanoate .
Industrial Production Methods
In industrial settings, the production of zirconium(IV) 2-ethylhexanoate involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Zirconium(IV) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxide (ZrO2).
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands, such as acetates or alkoxides.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Substitution: Requires the presence of suitable ligands and often involves heating or refluxing to facilitate the reaction.
Major Products
Oxidation: Zirconium oxide (ZrO2).
Substitution: Various zirconium complexes depending on the substituting ligand.
Scientific Research Applications
Zirconium(IV) 2-ethylhexanoate has a wide range of applications in scientific research, including:
Biology: Employed in the preparation of yttria-stabilized zirconia films for solid oxide fuel cells.
Medicine: Investigated for potential use in biomedical applications due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, catalysts, and other advanced materials.
Mechanism of Action
The mechanism of action of zirconium(IV) 2-ethylhexanoate primarily involves its role as a precursor in the formation of zirconium-containing thin films. During deposition processes, the compound undergoes thermal decomposition or chemical reactions to form zirconium oxide or other zirconium-based materials. The molecular targets and pathways involved in these processes depend on the specific deposition technique and conditions used .
Comparison with Similar Compounds
Similar Compounds
Zirconium(IV) acetate: Another zirconium precursor used in thin film deposition.
Zirconium(IV) tert-butoxide: Used in the synthesis of zirconium-containing materials.
Zirconium(IV) propoxide: Employed in the preparation of zirconium-based coatings and catalysts.
Uniqueness
Zirconium(IV) 2-ethylhexanoate is unique due to its specific ligand structure, which provides distinct properties such as solubility in organic solvents and suitability for certain deposition techniques. Its use in the preparation of yttria-stabilized zirconia films for solid oxide fuel cells also sets it apart from other zirconium precursors .
Properties
Molecular Formula |
C32H64O8Zr |
|---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
2-ethylhexanoic acid;zirconium |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
XVKFNYWCEGQKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)






